4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline
Overview
Description
4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline is an organic compound with the molecular formula C14H12N4S. It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, connected to two aniline groups. This compound is known for its electron-deficient nature and has been studied for various applications in materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline typically involves the reaction of 4,4’-diaminodiphenyl sulfide with thionyl chloride to form the corresponding thiadiazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline varies depending on its application:
Fluorescent Probes: The compound acts as a fluorescent sensor by undergoing fluorescence quenching in the presence of primary aromatic amines.
Photodynamic Therapy: In photodynamic therapy, the compound generates singlet oxygen upon irradiation, which induces oxidative stress and destroys cancer cells.
Comparison with Similar Compounds
4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline can be compared with other thiadiazole derivatives:
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar in structure but with a benzo-fused thiadiazole ring, offering different electronic properties.
2,5-Dimercapto-1,3,4-thiadiazole: Contains mercapto groups instead of aniline groups, leading to different reactivity and applications.
1,3,4-Oxadiazole-2,5-diyl derivatives: Oxadiazole analogs with oxygen atoms instead of sulfur, resulting in distinct chemical behavior and uses.
4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline stands out due to its unique combination of electron-deficient thiadiazole ring and aniline groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGMGVVOLRJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230891 | |
Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-62-8 | |
Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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